

Navigating the Regulatory Landscape for Dasatinib N-oxide Impurity Reporting

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory guidelines for reporting **Dasatinib N-oxide**, a known impurity and metabolite of the tyrosine kinase inhibitor Dasatinib. By offering a comparative analysis of international guidelines and supporting experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals to ensure compliance and maintain the highest standards of drug quality and safety.

Understanding the Regulatory Framework

The reporting of impurities in new drug products is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3B(R2).^{[1][2]} This guideline provides a framework for the reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug.

Key Concepts from ICH Q3B:

- Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
- Identification Threshold: The level at which the structure of an impurity must be determined.

- Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Dasatinib N-oxide: An Impurity and a Metabolite

Dasatinib N-oxide is recognized as a minor metabolite of Dasatinib, formed through oxidation. [3][4][5][6] It is crucial to distinguish its role as both a process-related impurity/degradation product and a metabolite. While impurities require strict control, metabolites that are also present in human plasma may be considered "qualified" from a safety perspective if their exposure in the drug product does not exceed the levels observed in human subjects.

Studies on the metabolism of Dasatinib indicate that while **Dasatinib N-oxide** (M5) is a circulating metabolite, its plasma concentrations in humans are low.[4][7] One study noted that the exposures of pharmacologically active metabolites, including N-oxide, were not expected to contribute significantly to the in vivo activity.[3]

Comparative Analysis of Reporting Thresholds for Dasatinib

The maximum daily dose for Dasatinib is 140 mg.[7] Based on the ICH Q3B guideline, the thresholds for reporting, identification, and qualification of impurities for a drug with this maximum daily dose can be calculated.

| Threshold Type | ICH Q3B Guideline (>100 mg to 2 g Maximum Daily Dose) | Calculated Threshold for Dasatinib (140 mg) |
|--------------------------|---|---|
| Reporting Threshold | 0.1% | 0.1% |
| Identification Threshold | 0.2% or 2 mg TDI (Total Daily Intake), whichever is lower | 0.2% |
| Qualification Threshold | 0.2% or 3 mg TDI, whichever is lower | 0.2% |

Note: The percentage is relative to the amount of the drug substance.

This table clearly outlines the minimum levels at which **Dasatinib N-oxide**, if present as an impurity, must be reported, its structure confirmed, and its safety assessed.

Experimental Protocols for the Quantification of Dasatinib N-oxide

Accurate quantification of **Dasatinib N-oxide** is essential for regulatory reporting. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.

Principle:

Reverse-phase HPLC separates Dasatinib and its impurities based on their polarity. The compounds are passed through a non-polar stationary phase with a polar mobile phase. Less polar compounds, like Dasatinib, will have a longer retention time than more polar impurities. A UV detector is commonly used for quantification.

Example Protocol:

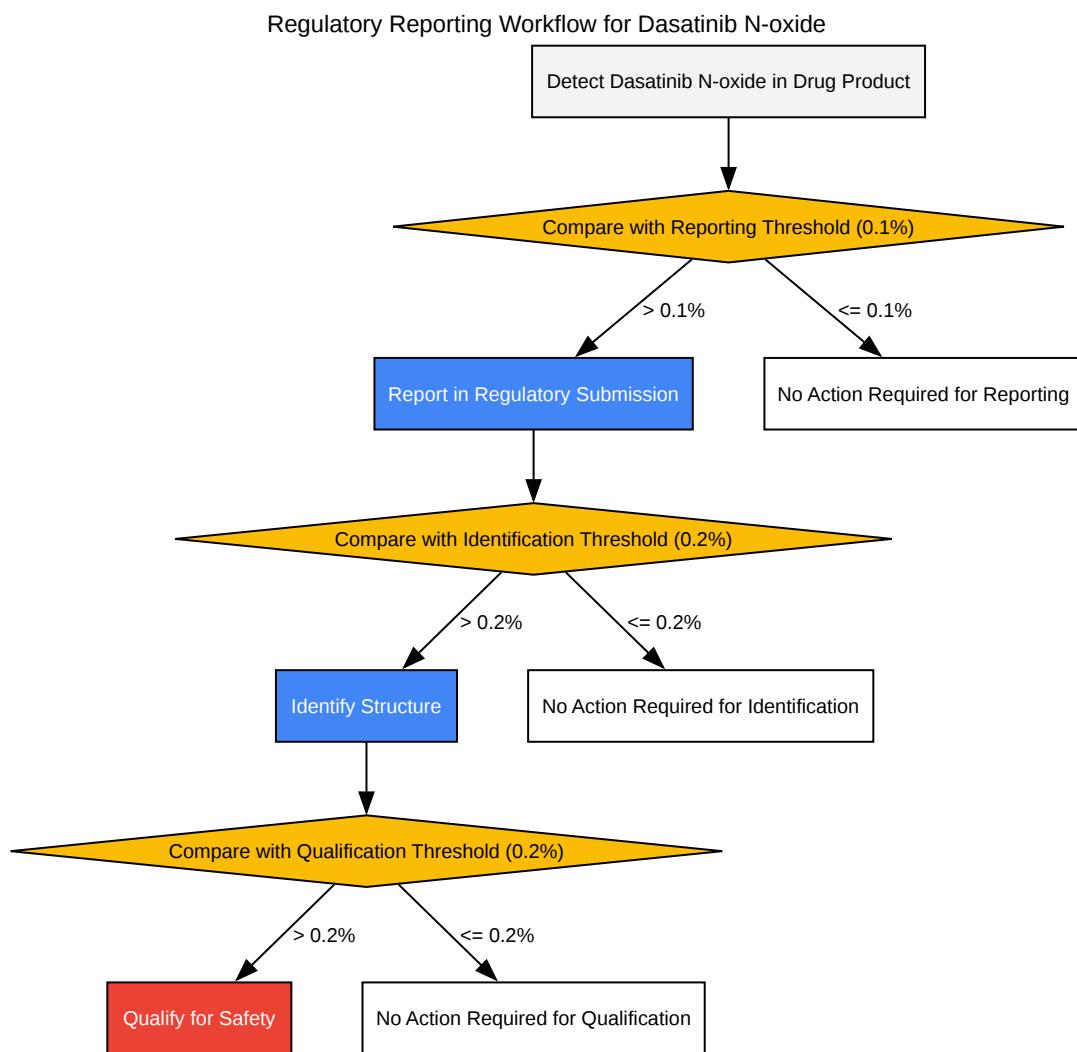
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a specified wavelength (e.g., 265 nm or 300 nm).[\[8\]](#)[\[9\]](#)
- Quantification: The concentration of **Dasatinib N-oxide** is determined by comparing its peak area to that of a qualified reference standard.

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, sensitive, and robust.

Visualizing the Regulatory and Analytical Workflow

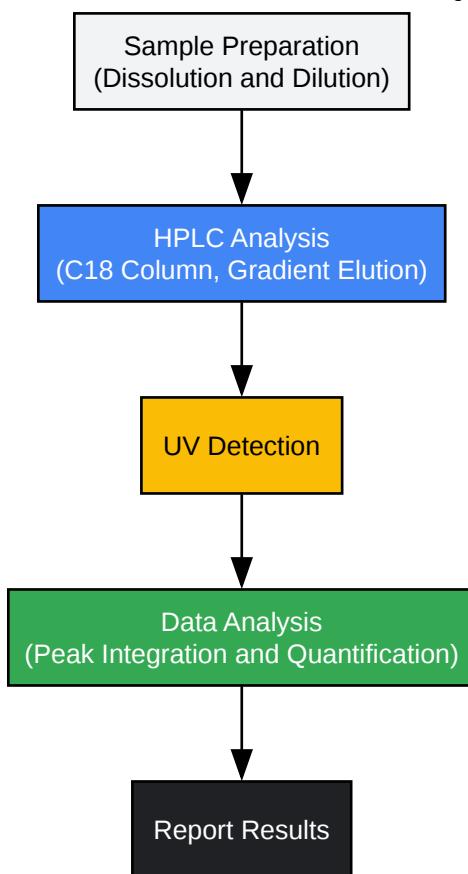
The following diagrams illustrate the key decision-making processes and workflows involved in the management of **Dasatinib N-oxide** as an impurity.



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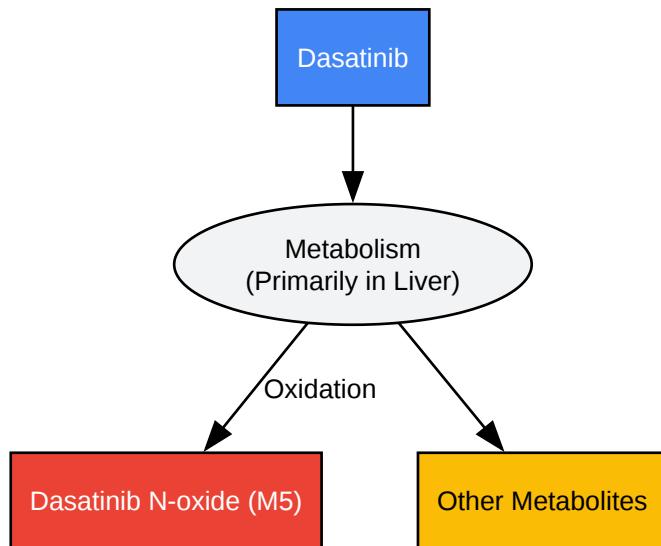
Caption: Decision tree for reporting **Dasatinib N-oxide** based on ICH Q3B thresholds.

Analytical Workflow for Dasatinib N-oxide Quantification

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Caption: High-level workflow for the HPLC-based quantification of **Dasatinib N-oxide**.

Dasatinib Metabolism and N-oxide Formation

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Caption: Simplified pathway of Dasatinib metabolism leading to the formation of **Dasatinib N-oxide**.

Conclusion

The regulatory guidelines for reporting **Dasatinib N-oxide** as an impurity are primarily dictated by the ICH Q3B framework. Given the maximum daily dose of Dasatinib, the reporting, identification, and qualification thresholds are 0.1%, 0.2%, and 0.2% respectively. While **Dasatinib N-oxide** is a known human metabolite, its low plasma concentrations suggest that it may not be considered a "significant metabolite" for the purpose of automatic qualification. Therefore, adherence to the ICH thresholds and the use of validated analytical methods, such as HPLC, are paramount for ensuring regulatory compliance and the safety of Dasatinib-containing drug products. Researchers and drug developers should establish appropriate controls and specifications for **Dasatinib N-oxide** based on a thorough understanding of these guidelines and robust analytical data.

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